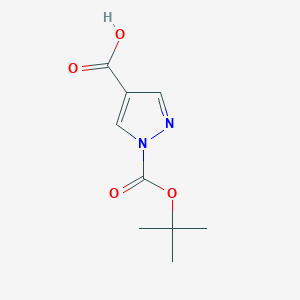

1-(tert-Butoxycarbonyl)-1H-pyrazole-4-carboxylic acid

Description

1-(tert-Butoxycarbonyl)-1H-pyrazole-4-carboxylic acid (Boc-protected pyrazole-4-carboxylic acid) is a heterocyclic compound featuring a pyrazole ring substituted with a carboxylic acid group at position 4 and a tert-butoxycarbonyl (Boc)-protected amine at position 1. The Boc group serves as a protective moiety for amines during synthetic organic chemistry processes, enhancing stability and enabling selective reactivity . This compound is widely utilized as an intermediate in pharmaceuticals, agrochemicals, and materials science due to its versatility in forming amide bonds and participating in cross-coupling reactions .

Properties

IUPAC Name |

1-[(2-methylpropan-2-yl)oxycarbonyl]pyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O4/c1-9(2,3)15-8(14)11-5-6(4-10-11)7(12)13/h4-5H,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBOVQMUHVMCMPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The direct protection strategy involves reacting 1H-pyrazole-4-carboxylic acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. The base deprotonates the pyrazole nitrogen, enabling nucleophilic attack on the Boc anhydride.

Typical Reaction Setup:

- Substrate: 1H-pyrazole-4-carboxylic acid (1.0 equiv)

- Boc Reagent: Boc₂O (1.2–1.5 equiv)

- Base: 4-Dimethylaminopyridine (DMAP, 0.1 equiv) or triethylamine (TEA, 2.0 equiv)

- Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)

- Temperature: 0°C to room temperature (RT)

- Duration: 12–24 hours

Example Procedure:

- Dissolve 1H-pyrazole-4-carboxylic acid (5.0 g, 35.7 mmol) in anhydrous DCM (100 mL).

- Add TEA (10.0 mL, 71.4 mmol) and Boc₂O (9.3 g, 42.8 mmol) under nitrogen.

- Stir at RT for 18 hours.

- Quench with aqueous HCl (1M), extract with DCM, and purify via recrystallization (ethyl acetate/hexane).

Yield: 70–85%

Purity: >95% (HPLC)

Optimization Challenges

- Regioselectivity: Competing reactions at the 3- and 5-positions of the pyrazole ring necessitate careful stoichiometry and low temperatures to favor 1-substitution.

- Acid Sensitivity: The carboxylic acid group may react with Boc₂O, forming mixed anhydrides. Using DMAP as a catalyst suppresses this side reaction by accelerating the desired N-Boc formation.

Cyclization-Based Synthesis

Hydrazine Cyclocondensation

This method constructs the pyrazole ring from β-keto esters and hydrazines, followed by Boc protection.

Step 1: Synthesis of Pyrazole-4-carboxylate

- Reactants: Ethyl acetoacetate (1.0 equiv) and methyl hydrazine (1.1 equiv)

- Conditions: Reflux in ethanol (6 hours)

- Intermediate: Ethyl 1H-pyrazole-4-carboxylate (yield: 80–90%)

Step 2: Hydrolysis to Carboxylic Acid

- Reactants: Ethyl 1H-pyrazole-4-carboxylate (1.0 equiv)

- Conditions: NaOH (2.0 equiv) in H₂O/ethanol (1:1), RT (12 hours)

- Product: 1H-pyrazole-4-carboxylic acid (yield: 95%)

Step 3: Boc Protection

As described in Section 2.1.

Alternative Cyclization Routes

From Azides:

- Reactants: Azidotrimethylsilane (TMSN₃) and β-keto esters.

- Conditions: Trifluoroacetic acid (TFA) catalysis at 50°C (16 hours).

- Advantage: Avoids explosive hydrazine handling.

Industrial-Scale Production

Continuous Flow Synthesis

Modern facilities adopt flow chemistry to enhance safety and yield:

- Reactor Type: Tubular reactor with static mixers

- Residence Time: 30 minutes

- Throughput: 10 kg/day

- Key Parameters:

- Temperature: 25°C

- Pressure: 1.5 bar

- Solvent: Acetonitrile

Advantages:

- Reduced side reactions due to precise temperature control.

- Automated quenching and extraction.

Comparative Analysis of Methods

| Parameter | Direct Protection | Cyclization Route |

|---|---|---|

| Steps | 1 | 3 |

| Overall Yield | 70–85% | 60–75% |

| Purity | >95% | >90% |

| Scalability | High | Moderate |

| Cost | Low | High |

Emerging Innovations

Enzymatic Boc Protection

Recent studies explore lipase-catalyzed reactions in non-aqueous media:

- Enzyme: Candida antarctica lipase B (CAL-B)

- Solvent: tert-Butanol

- Yield: 65% (room temperature, 24 hours)

Chemical Reactions Analysis

Types of Reactions: 1-(tert-Butoxycarbonyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can yield different pyrazole-based products.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Acidic reagents like TFA or HCl in solvents such as dichloromethane or methanol are employed for deprotection.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group yields the corresponding pyrazole carboxylic acid .

Scientific Research Applications

Chemical Properties and Structure

1-(tert-Butoxycarbonyl)-1H-pyrazole-4-carboxylic acid is characterized by its pyrazole ring structure, which contributes to its reactivity and utility in chemical reactions. The tert-butoxycarbonyl (Boc) group serves as a protecting group, making it easier to manipulate the carboxylic acid functionality during synthesis.

Medicinal Chemistry

Anticancer Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer properties. A study demonstrated that derivatives of this compound showed cytotoxic effects against various cancer cell lines, suggesting potential as therapeutic agents in oncology .

Anti-inflammatory Effects

Another area of application is in the development of anti-inflammatory drugs. Compounds with similar structures have been evaluated for their ability to inhibit inflammatory pathways, which could lead to new treatments for chronic inflammatory diseases .

Organic Synthesis

Building Block in Synthesis

The compound serves as an important building block in the synthesis of more complex molecules. Its ability to undergo various chemical transformations makes it valuable in creating libraries of compounds for drug discovery. For instance, it can be used to synthesize other pyrazole derivatives that may possess enhanced biological activity .

Functionalization Reactions

this compound can participate in functionalization reactions, allowing for the introduction of various substituents at specific positions on the pyrazole ring. This versatility is crucial for tailoring compounds to achieve desired biological activities or physicochemical properties .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 1-(tert-Butoxycarbonyl)-1H-pyrazole-4-carboxylic acid involves its ability to act as a protecting group for amines. The tert-butoxycarbonyl group stabilizes the amine functionality, preventing unwanted reactions during synthetic processes. The deprotection mechanism involves protonation of the carbonyl oxygen, followed by cleavage of the tert-butyl group, resulting in the formation of the free amine and carbon dioxide .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varied Ring Systems

Piperidine vs. Azepane Derivatives

1-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-1H-pyrazole-4-carboxylic Acid (CAS 1034976-50-5):

1-[1-(tert-Butoxycarbonyl)azepan-4-yl]-1H-pyrazole-4-carboxylic Acid (CAS 1361113-64-5):

- Structure : Features a seven-membered azepane ring.

- Molecular Weight : 309.36 g/mol (C₁₅H₂₃N₃O₄) .

- Synthesis : Similar ester hydrolysis methods, but lower commercial availability .

- Key Difference : The azepane ring introduces increased steric bulk and altered solubility compared to piperidine analogs .

Table 1: Comparison of Piperidine and Azepane Derivatives

Functional Group Modifications

Carboxylic Acid Derivatives

1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde (CAS Unavailable):

- 1-(7-Chloroquinolin-4-yl)-5-(2,6-dimethoxyphenyl)-1H-pyrazole-4-carboxylic Acid: Structure: Quinolinyl and methoxyphenyl substituents enhance π-π stacking interactions. Applications: Studied for antimalarial activity .

Triazole and Indole Derivatives

1-(Tert-butoxycarbonyl)-4-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidine-2-carboxylic Acid (CAS 1258652-60-6):

- Ethyl 1-[(tert-Butoxycarbonyl)amino]-2-methyl-5-(1-methyl-1H-indol-3-yl)-1H-pyrrole-3-carboxylate: Structure: Indole substituents enable fluorescence properties. Synthesis: CuCl₂-catalyzed cyclization (yields >90%) .

Acid Stability and Reactivity

- The Boc group in the target compound is labile under strong acids (e.g., HCl), whereas analogs without Boc protection (e.g., 1-benzoyl derivatives) show higher acid stability .

- Carboxylic acid derivatives participate in amide bond formation, as demonstrated in the synthesis of kinase inhibitors via coupling with amines .

Biological Activity

1-(tert-Butoxycarbonyl)-1H-pyrazole-4-carboxylic acid is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. The compound's structure, characterized by a pyrazole ring and a tert-butoxycarbonyl (Boc) protecting group, facilitates its interaction with various biological targets, making it a valuable candidate in drug development.

The molecular formula of this compound is , with a molecular weight of approximately 200.20 g/mol. The presence of the pyrazole moiety is crucial for its biological activity, as this structural feature is commonly associated with a variety of pharmacological effects.

Biological Activities

Research has demonstrated that pyrazole derivatives, including this compound, exhibit a range of biological activities:

- Anti-inflammatory Activity : Pyrazoles have been shown to possess anti-inflammatory properties. For instance, compounds derived from pyrazoles were tested against carrageenan-induced edema in animal models, demonstrating significant anti-inflammatory effects comparable to standard treatments like indomethacin .

- Antimicrobial Activity : Various studies have reported the antimicrobial efficacy of pyrazole derivatives against bacterial strains such as E. coli and Staphylococcus aureus. In vitro assays indicated that certain pyrazole compounds could inhibit the growth of these pathogens at micromolar concentrations .

- Neuroprotective Effects : Some pyrazole derivatives have been investigated for their potential neuroprotective effects, particularly as inhibitors of monoamine oxidase (MAO) enzymes. These compounds may offer therapeutic benefits in conditions like Parkinson's disease by preventing the breakdown of neurotransmitters .

Research Findings and Case Studies

Several studies have explored the biological activity of this compound and related compounds:

- Synthesis and Evaluation : A series of pyrazole derivatives were synthesized and evaluated for their MAO inhibitory activity. Notably, certain compounds exhibited high selectivity towards MAO-B, indicating potential applications in neurodegenerative disorders .

- In Vivo Studies : In vivo studies demonstrated that specific pyrazole derivatives could significantly reduce inflammation in animal models. For example, one study reported that a pyrazole compound reduced paw swelling in rats by approximately 50% compared to control groups .

- Structure-Activity Relationship (SAR) : Investigations into the SAR of pyrazole derivatives revealed that modifications to the Boc group and the introduction of various substituents on the pyrazole ring could enhance biological activity. For instance, adding electron-withdrawing groups improved anti-inflammatory and antimicrobial properties .

Data Tables

Q & A

Q. What analytical methods detect decomposition products under accelerated stability conditions?

- HPLC-UV/MS identifies tert-butanol (m/z 74) and CO₂ as primary Boc decomposition byproducts. Store samples at 40°C/75% RH for 4 weeks to simulate degradation. Use silica-gel chromatography to isolate impurities .

Methodological Notes

- Synthesis Optimization : Scale-up reactions require strict temperature control (±2°C) during cyclocondensation to avoid byproduct formation .

- Purification : Recrystallization from EtOAc/hexanes (3:1) yields >95% purity. Avoid aqueous workup if the Boc group is labile .

- Data Validation : Cross-reference NMR assignments with computed chemical shifts (GIAO method) to confirm regiochemistry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.